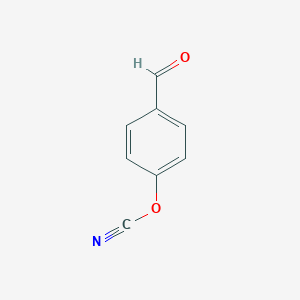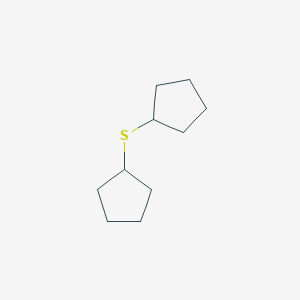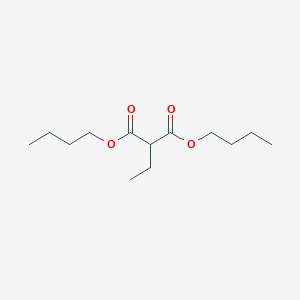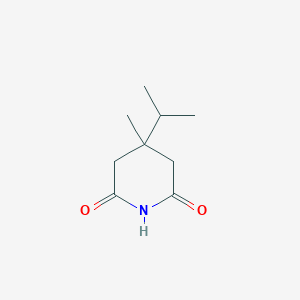
Glutarimide, 3-methyl-3-isopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutarimide, 3-methyl-3-isopropyl- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as MPP+ and is a neurotoxin that has been linked to Parkinson's disease. However, it has also been found to have potential uses in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
MPP+ acts as a neurotoxin by selectively targeting and destroying dopaminergic neurons in the brain. This results in a decrease in dopamine levels, which is a hallmark of Parkinson's disease. The exact mechanism of how MPP+ causes this damage is still not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MPP+ are primarily related to its neurotoxic properties. It has been shown to cause a decrease in dopamine levels, which can lead to a variety of symptoms including tremors, rigidity, and bradykinesia. Additionally, it has been linked to the development of Parkinson's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPP+ in lab experiments is its ability to selectively target dopaminergic neurons. This makes it an important tool for investigating the mechanisms of Parkinson's disease and other neurological disorders. However, its neurotoxic properties also make it a potential hazard in the lab, and precautions must be taken to ensure the safety of researchers.
Direcciones Futuras
There are many potential future directions for research involving MPP+. One area of focus is the development of new drugs and therapies for the treatment of Parkinson's disease and other neurological disorders. Additionally, there is ongoing research into the mechanisms of MPP+ toxicity, which could lead to new insights into the underlying causes of these conditions. Finally, there is potential for the use of MPP+ in other areas of research, such as biochemistry and pharmacology.
Métodos De Síntesis
The synthesis of Glutarimide, 3-methyl-3-isopropyl- involves the reaction of N-methylpyridinium iodide with isopropylamine, followed by the addition of glutaric anhydride. This process results in the formation of MPP+ as a white crystalline powder.
Aplicaciones Científicas De Investigación
The unique properties of MPP+ have made it an important compound in scientific research. It has been used in various studies to investigate the mechanisms of Parkinson's disease and other neurological disorders. Additionally, it has been used in the development of new drugs and therapies for the treatment of these conditions.
Propiedades
Número CAS |
1127-09-9 |
|---|---|
Nombre del producto |
Glutarimide, 3-methyl-3-isopropyl- |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
4-methyl-4-propan-2-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9(3)4-7(11)10-8(12)5-9/h6H,4-5H2,1-3H3,(H,10,11,12) |
Clave InChI |
DHCQZOVMJDSSAA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CC(=O)NC(=O)C1)C |
SMILES canónico |
CC(C)C1(CC(=O)NC(=O)C1)C |
Otros números CAS |
1127-09-9 |
Sinónimos |
4-Isopropyl-4-methylpiperidine-2,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



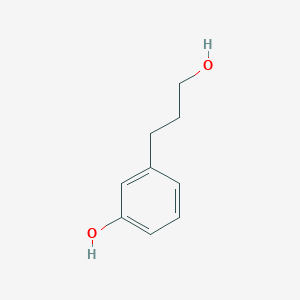
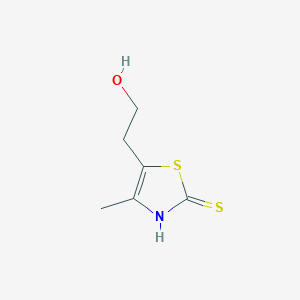
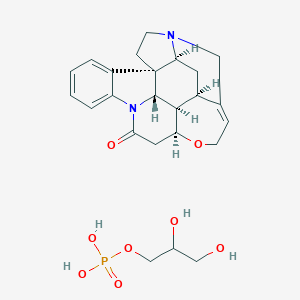
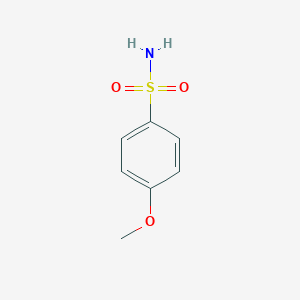
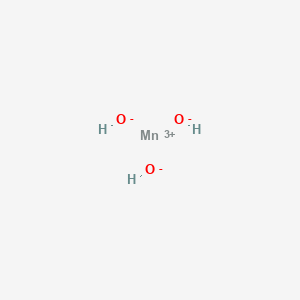
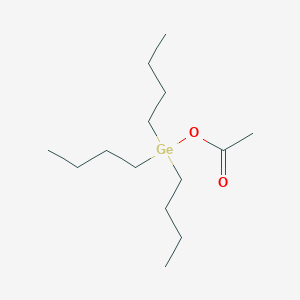
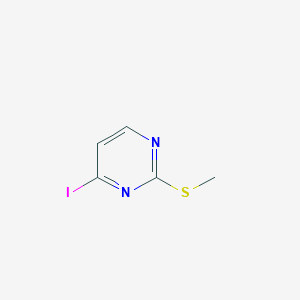
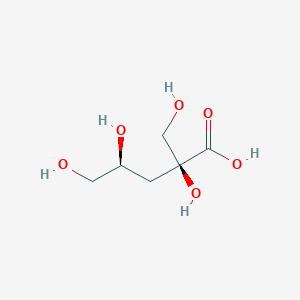
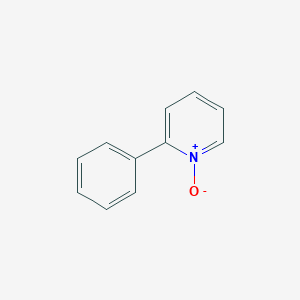
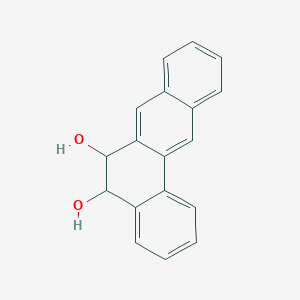
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
